molecular formula C16H12N2O3S B6300391 N-(((1,3-Dioxoindan-2-ylidene)ethyl)amino)-2-thienylformamide CAS No. 1022736-84-0

N-(((1,3-Dioxoindan-2-ylidene)ethyl)amino)-2-thienylformamide

Cat. No.: B6300391
CAS No.: 1022736-84-0
M. Wt: 312.3 g/mol
InChI Key: YHVDNUDWVPEIFA-RQZCQDPDSA-N
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Description

N-(((1,3-Dioxoindan-2-ylidene)ethyl)amino)-2-thienylformamide is a complex organic compound characterized by its unique structure, which includes an indanone moiety, a thienyl group, and a formamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((1,3-Dioxoindan-2-ylidene)ethyl)amino)-2-thienylformamide typically involves the condensation of 1,3-indandione with an appropriate thienylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring the quality and consistency of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a product that meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(((1,3-Dioxoindan-2-ylidene)ethyl)amino)-2-thienylformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The thienyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the thienyl ring, leading to a wide range of derivatives.

Scientific Research Applications

N-(((1,3-Dioxoindan-2-ylidene)ethyl)amino)-2-thienylformamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(((1,3-Dioxoindan-2-ylidene)ethyl)amino)-2-thienylformamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-(((1,3-Dioxoindan-2-ylidene)ethyl)amino)-2-thienylformamide can be compared with other similar compounds, such as:

    N-(((1,3-Dioxoindan-2-ylidene)ethyl)amino)benzamide: This compound shares a similar indanone moiety but has a benzamide group instead of a thienylformamide group.

    N-(((1,3-Dioxoindan-2-ylidene)ethyl)amino)-2-phenylethanamide: This compound also contains an indanone moiety but differs in the substituent attached to the amino group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-9(17-18-16(21)12-7-4-8-22-12)13-14(19)10-5-2-3-6-11(10)15(13)20/h2-8,19H,1H3,(H,18,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVDNUDWVPEIFA-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CS1)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CS1)/C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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